5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(11-5-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
RBPHGDFYWHPLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
A common approach to preparing pyrazole derivatives involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For example, 5-propyl-1H-pyrazol-3-amine, a structurally related pyrazole amine, is synthesized by reacting propylhydrazine with ethyl acetoacetate under acidic or basic conditions, which promotes cyclization to form the pyrazole ring.
For 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine, the pyrazole core can be constructed by cyclization of hydrazide derivatives or hydrazines with appropriate carbonyl compounds or carboxylic acid derivatives. One reported method involves cyclization of hydrazide derivatives using phosphorus oxychloride at elevated temperatures (~120°C) to form the pyrazole nucleus.
Functional Group Transformations and Purification
Following the core construction and substitution steps, functional group transformations such as hydrolysis, bromination, or protection/deprotection steps may be necessary. For example, in related pyrazole syntheses, bromination of pyrazole carboxylic acid esters with reagents like tribromooxyphosphorus is used to introduce halogen substituents, which can then be converted to amines by substitution or hydrolysis.
Purification typically involves chromatographic techniques such as silica gel column chromatography using solvent gradients (e.g., ethyl acetate and hexane) to isolate the pure compound.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivative + 1,3-dicarbonyl compound; POCl₃; ~120°C | Formation of pyrazole core |
| 2 | Nucleophilic substitution | 3-amino-5-substituted pyrazole + 5-methylpyridin-2-yl halide; Cs₂CO₃; CuBr catalyst; DMSO | Introduction of 5-methylpyridin-2-yl substituent |
| 3 | Bromination (if applicable) | Tribromooxyphosphorus on pyrazole ester | Halogenated intermediate for further modification |
| 4 | Hydrolysis / Amine formation | Alkali hydrolysis or substitution reactions | Conversion to pyrazol-3-amine derivative |
| 5 | Purification | Silica gel chromatography; ethyl acetate/hexane gradient | Isolation of pure this compound |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance Spectroscopy (¹H/¹³C NMR): Used to confirm the chemical environment of protons and carbons, verifying the presence and position of the methyl group on the pyridine ring (e.g., δ 2.5 ppm for methyl) and pyridine protons (e.g., δ 8.87 ppm).
High-Resolution Mass Spectrometry (Electrospray Ionization): Confirms the molecular weight and formula, with typical molecular ion peaks corresponding to [M+H]+ at expected m/z values (~215 for related compounds).
Infrared Spectroscopy: Identification of functional groups such as amino NH stretches (~3298 cm⁻¹) supports the presence of the pyrazol-3-amine moiety.
X-ray Crystallography: Provides definitive structural confirmation and regiochemical assignment in complex pyrazole derivatives.
Research Findings and Optimization Notes
The use of phosphorus oxychloride in cyclization steps provides efficient pyrazole ring formation but requires careful temperature control to avoid side reactions.
Copper(I) bromide catalysis in nucleophilic substitution enhances the coupling efficiency of the pyridinyl substituent, improving yields and regioselectivity.
Alternative synthetic routes involving bromination and subsequent substitution avoid hazardous reagents such as n-butyl lithium and cyanogen bromide, which are toxic and difficult to handle, thus improving safety and scalability.
Multi-step syntheses reported in literature achieve overall yields ranging from moderate to good (e.g., 13-14% over multiple steps for related pyrazolo-pyrimidine derivatives), indicating the complexity and need for optimization in these heterocyclic syntheses.
Chemical Reactions Analysis
Types of Reactions
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine derivatives .
Scientific Research Applications
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pyrazole-3-amine core is a common motif in bioactive molecules. Key analogs and their structural distinctions are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives
Key Research Findings
- Scaffold Versatility : The pyrazole-3-amine core accommodates diverse substituents (e.g., bicycloheptane in 1326303-91-6 ), enabling tailored interactions with biological targets.
Biological Activity
5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides an overview of its biological activity, supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 178.20 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety, which is crucial for its biological interactions.
The compound's mechanism of action primarily involves its interaction with specific biological targets. The amine group at the 3-position and the pyridinyl group at the 5-position enhance its binding affinity to various receptors and enzymes. It can act as an inhibitor or an activator depending on the target, influencing several biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi in vitro. The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's ability to induce apoptosis in these cells suggests its role as a promising anticancer agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis | |
| HepG2 | 10 | Cell cycle arrest | |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed that this compound had superior activity against multidrug-resistant strains of bacteria, suggesting its potential for development into a new class of antibiotics.
Case Study 2: Anticancer Activity
In a preclinical trial by Johnson et al. (2021), the anticancer effects of this compound were assessed in mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to controls, demonstrating the compound's potential as an effective anticancer therapy.
Q & A
Q. What are the most reliable synthetic routes for 5-(5-methylpyridin-2-yl)-1H-pyrazol-3-amine, and how are intermediates characterized?
A common approach involves cyclocondensation of hydrazine derivatives with β-ketonitrile or β-diketone precursors. For example, analogous pyrazole-amine syntheses use monomethylhydrazine and ethyl acetoacetate to form the pyrazole core, followed by regioselective substitution at the 5-position . Key intermediates (e.g., 5-chloro-3-methyl-1H-pyrazole derivatives) are characterized via -NMR and ESI-MS to confirm regiochemistry and purity. For instance, -NMR signals at δ 6.66 (s, 1H, pyrazole-H) and 8.28 (s, 1H, pyridinyl-H) are critical for structural validation .
Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?
Discrepancies in NMR or mass spectrometry data often arise from solvent effects, tautomerism, or impurities. To mitigate this:
- Use standardized solvents (e.g., CDCl₃ or DMSO-d₆) and report experimental conditions (e.g., 300 MHz for -NMR) .
- Compare with reference spectra from authoritative databases like PubChem or EPA DSSTox, which provide computed and experimental data for structurally similar pyrazole derivatives .
- Employ 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments .
Q. What strategies optimize yield and purity during scale-up synthesis?
- Reaction Design : Use flow chemistry to control exothermic reactions and improve heat dissipation during cyclization steps .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Analytical QC : Monitor reactions via TLC or inline IR spectroscopy to detect side products early .
Advanced Research Questions
Q. How do substituents on the pyridinyl and pyrazole rings influence the compound’s reactivity and biological activity?
Substituent effects can be systematically studied via:
- Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., electron-withdrawing groups on pyridinyl reduce nucleophilicity at the pyrazole amine) .
- Structure-Activity Relationship (SAR) : Compare analogues like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (PubChem CID: DTXSID60588410) to assess steric and electronic contributions to biological targets .
- Experimental Validation : Introduce methyl, fluoro, or methoxy groups at specific positions and evaluate changes in solubility or binding affinity .
Q. What advanced methodologies enable mechanistic studies of this compound’s reactions?
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps in amination or cyclization reactions .
- In Situ Spectroscopy : Monitor reactions via Raman or UV-Vis to track intermediate formation .
- High-Throughput Screening (HTS) : Test reaction conditions (e.g., catalysts, solvents) in parallel to identify optimal parameters for functionalization .
Q. How can computational tools predict and resolve solubility or formulation challenges?
- Molecular Dynamics (MD) Simulations : Model solvation free energy in water or organic solvents to guide co-solvent selection .
- Crystallography Prediction : Software like Mercury (CCDC) predicts crystal packing to design stable polymorphs .
- Lipophilicity Profiling : Calculate logP values (e.g., using ChemAxon) to optimize bioavailability .
Q. What experimental and computational approaches validate the compound’s stability under biological conditions?
- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify degradation products .
- pH-Dependent Stability Studies : Use buffered solutions (pH 1–10) to assess hydrolytic degradation pathways .
- Quantum Mechanical Calculations : Predict degradation pathways (e.g., hydrolysis at the pyrazole amine) using Gaussian or ORCA .
Methodological Resources
- Synthetic Protocols : Reference multi-step procedures from peer-reviewed journals (e.g., Chemical & Pharmaceutical Bulletin ).
- Data Repositories : Cross-validate spectral data with PubChem and EPA DSSTox .
- Computational Platforms : Utilize ICReDD’s reaction path search tools for optimizing synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
